molecular formula C9H9FN2O4 B13851415 Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate

Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate

Cat. No.: B13851415
M. Wt: 228.18 g/mol
InChI Key: VYDYFHLHZGMUSD-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a methyl ester group, a fluoro substituent, a methylamino group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate typically involves multiple steps. One common synthetic route starts with the nitration of methyl 6-fluoro-2-aminobenzoate to introduce the nitro group. This is followed by the methylation of the amino group to form the methylamino derivative. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and methylating agents like methyl iodide for the methylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is Methyl 6-fluoro-2-(methylamino)-3-aminobenzoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The methylamino group can form hydrogen bonds and interact with enzymes or receptors, potentially affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-fluoro-2-aminobenzoate: Similar structure but lacks the nitro and methylamino groups.

    Methyl 6-fluoro-3-nitrobenzoate: Similar structure but lacks the methylamino group.

    Methyl 2-(methylamino)-3-nitrobenzoate: Similar structure but lacks the fluoro group.

Uniqueness

Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate

InChI

InChI=1S/C9H9FN2O4/c1-11-8-6(12(14)15)4-3-5(10)7(8)9(13)16-2/h3-4,11H,1-2H3

InChI Key

VYDYFHLHZGMUSD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-]

Origin of Product

United States

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